
A Comparative Analysis of Fdl169 and
Tezacaftor for Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fdl169

Cat. No.: B607426 Get Quote

For the attention of researchers, scientists, and drug development professionals, this guide

provides a comparative overview of the cystic fibrosis transmembrane conductance regulator

(CFTR) correctors, Fdl169 and Tezacaftor. The content herein synthesizes available data on

their efficacy, mechanism of action, and the experimental methodologies used for their

evaluation.

Introduction
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which

encodes for a protein responsible for ion transport across epithelial cell membranes. The most

common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded

and fails to reach the cell surface. Both Fdl169 and tezacaftor are small molecules known as

CFTR correctors, designed to rescue the trafficking and function of the F508del-CFTR protein.

Tezacaftor, developed by Vertex Pharmaceuticals, is an established therapeutic agent, often

used in combination with other CFTR modulators. Fdl169, discovered by the Flatley Discovery

Lab, is an investigational drug that has undergone early-phase clinical trials. Due to the limited

publicly available clinical data for Fdl169, this guide will present the available preclinical and

clinical information for both compounds to facilitate a comprehensive understanding of their

current standing in CF drug development.

Mechanism of Action
Both Fdl169 and tezacaftor function as CFTR correctors, aiming to rectify the folding defect of

the F508del-CFTR protein, thereby enabling its transport to the cell surface and increasing the
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density of functional channels.[1][2]

Tezacaftor has been shown to directly bind to the first transmembrane domain (TMD1) of the

CFTR protein.[3] This interaction stabilizes the protein structure, facilitating its proper folding

and subsequent trafficking from the endoplasmic reticulum to the cell membrane.[3][4] By

increasing the amount of CFTR protein at the cell surface, tezacaftor, particularly in

combination with a potentiator like ivacaftor, enhances chloride ion transport.[5]

Fdl169 is also designed to correct the misfolding of the CFTR protein caused by the F508del

mutation.[2] It is believed to bind to the CFTR protein during its synthesis, assisting in its proper

folding and increasing its presence at the cell membrane.[2] Preclinical studies have indicated

that Fdl169 can significantly increase chloride transport in ex vivo models of human bronchial

epithelium.[6] However, the precise binding site and a detailed molecular mechanism of action

for Fdl169 are not as extensively characterized in publicly available literature as they are for

tezacaftor.

Below is a diagram illustrating the general mechanism of action for CFTR correctors.
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Mechanism of Action of CFTR Correctors.
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Comparative Efficacy
A direct, data-driven comparison of the clinical efficacy of Fdl169 and tezacaftor is challenging

due to the absence of published clinical trial results for Fdl169.[7] In contrast, tezacaftor has

undergone extensive clinical evaluation, and its efficacy, particularly as part of combination

therapies, is well-documented.

Fdl169 Efficacy Data
Publicly available efficacy data for Fdl169 is limited to preclinical findings. Ex vivo studies on

human bronchial epithelial cells have demonstrated that Fdl169 can significantly increase

chloride transport.[6] An abstract from a scientific conference suggested that a combination of

Fdl169 and another investigational agent, FDL176, was superior to the tezacaftor/ivacaftor

combination in an unspecified model system; however, the full data and methodology of this

comparison are not available.[8]

Tezacaftor Efficacy Data
The efficacy of tezacaftor has been established in several large-scale clinical trials, most

notably the EVOLVE and EXPAND studies. These trials evaluated tezacaftor in combination

with ivacaftor.

Table 1: Summary of Tezacaftor Clinical Trial Efficacy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.researchgate.net/publication/336996783_CFTR_processing_trafficking_and_interactions
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10595991/
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/17476348.2020.1682998
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial
Patient
Population

Treatment
Group

Change in
ppFEV1
from
Baseline

Change in
Sweat
Chloride
from
Baseline

Reference

EVOLVE

Homozygous

for F508del

mutation (≥12

years)

Tezacaftor/Iv

acaftor

+4.0

percentage

points

-9.5 mmol/L [9][10]

Placebo - - [9][10]

EXPAND

Heterozygous

for F508del

and a

residual

function

mutation

Tezacaftor/Iv

acaftor

+6.8

percentage

points

-9.5 mmol/L [11]

Ivacaftor

+4.7

percentage

points

-4.5 mmol/L [11]

Placebo - - [11]

Real-world

F/F and F/RF

genotypes

(Adults)

Tezacaftor/Iv

acaftor

+6.0

percentage

points (at 3

months)

Not Reported [12]

ppFEV1: percent predicted forced expiratory volume in one second. F/F: Homozygous for

F508del. F/RF: Heterozygous for F508del and a residual function mutation.

More recently, tezacaftor has become a key component of the highly effective triple-

combination therapy, Trikafta/Kaftrio (elexacaftor/tezacaftor/ivacaftor). Data from clinical trials

of this combination therapy have shown even more substantial improvements in lung function

and sweat chloride levels.[13]
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Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Clinical Trials

Patient Population
Change in ppFEV1
from Baseline

Change in Sweat
Chloride from
Baseline

Reference

At least one F508del

mutation (≥12 years)

+13.8 to +14.3

percentage points
-41.8 to -45.1 mmol/L [14]

Children aged 6-11

years with at least one

F508del

+10.2 percentage

points
-45.4 mmol/L [15]

Experimental Protocols
The evaluation of CFTR modulators relies on a set of specialized assays to determine their

impact on protein function and clinical outcomes. Below are overviews of the key experimental

methodologies.

Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and is also used as a biomarker

to assess the efficacy of CFTR modulators.

Methodology:

Sweat Stimulation: A small area of the skin, typically on the forearm, is treated with

pilocarpine, a sweat-inducing chemical, and a weak electrical current is applied (pilocarpine

iontophoresis) to stimulate sweat production.

Sweat Collection: The sweat is collected onto a piece of filter paper, gauze, or into a plastic

coil over a 30-minute period.

Chloride Analysis: The collected sweat is sent to a laboratory for quantitative analysis of its

chloride concentration.
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Percent Predicted Forced Expiratory Volume in One
Second (ppFEV1)
ppFEV1 is a key measure of lung function and a primary endpoint in most CF clinical trials.

Methodology:

Spirometry: The subject performs a forced expiration into a spirometer, a device that

measures the volume and flow of air.

FEV1 Measurement: The forced expiratory volume in the first second (FEV1) is recorded.

Percent Predicted Calculation: The measured FEV1 is compared to the predicted value for a

healthy individual of the same age, height, sex, and ethnicity. The result is expressed as a

percentage of the predicted value (ppFEV1).[16]

Nasal Potential Difference (NPD) Measurement
NPD measurement assesses ion transport across the nasal epithelium in vivo, providing a

direct measure of CFTR and ENaC (epithelial sodium channel) function.[17][18]

Methodology:

Electrode Placement: An exploring electrode is placed on the surface of the nasal mucosa,

and a reference electrode is placed on the subcutaneous layer of the forearm.

Perfusion of Solutions: The nasal epithelium is sequentially perfused with a series of

solutions, including a Ringer's solution, a solution containing amiloride (an ENaC blocker),

and a chloride-free solution with isoproterenol (a CFTR activator).[19]

Potential Difference Recording: The voltage difference between the two electrodes is

continuously measured, and the changes in potential difference in response to the different

solutions provide information about Na+ and Cl- transport.[19]

Ussing Chamber Assay
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial

tissues or cell monolayers.[20]
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Methodology:

Tissue/Cell Mounting: A piece of epithelial tissue (e.g., from a rectal biopsy) or a monolayer

of cultured epithelial cells is mounted between two chambers.

Solution Perfusion: Both sides of the epithelium are bathed in physiological solutions.

Electrophysiological Measurement: The potential difference across the epithelium is clamped

to zero, and the short-circuit current, which represents the net ion transport, is measured.

The addition of specific channel blockers and activators allows for the quantification of the

activity of specific ion channels like CFTR.[21]

The following diagram illustrates a generalized experimental workflow for evaluating a novel

CFTR corrector.
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Generalized Experimental Workflow for CFTR Corrector Development.
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Conclusion
Tezacaftor is a well-characterized and clinically validated CFTR corrector that has

demonstrated significant, albeit modest, efficacy as a monotherapy and as part of a dual-

corrector regimen, and substantial efficacy in the triple-combination therapy with elexacaftor

and ivacaftor. Its mechanism of action and clinical benefits are supported by a large body of

evidence from rigorous clinical trials.

Fdl169 is an earlier-stage investigational CFTR corrector with a promising preclinical profile.

However, a comprehensive assessment of its comparative efficacy is currently hampered by

the lack of published clinical data. The future of Fdl169 in the landscape of CF therapies will

depend on the outcomes of its clinical development program.

For researchers and drug developers, the story of these two molecules underscores the

evolution of CFTR modulator discovery and the increasing bar for clinical efficacy. While

tezacaftor represents a significant step forward in the treatment of CF, the ongoing

development of compounds like Fdl169 highlights the continued search for even more effective

and potentially complementary therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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